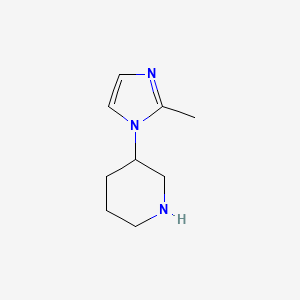

3-(2-methyl-1H-imidazol-1-yl)piperidine

Description

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGOASXMKWMIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)piperidine: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(2-methyl-1H-imidazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Although specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed profile. The guide covers postulated physicochemical properties, a proposed synthetic route with a detailed experimental protocol, a predicted pharmacological profile based on structure-activity relationships, standard analytical and characterization methods, and essential safety and toxicology considerations. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel piperidine-imidazole scaffolds.

Introduction and Structural Analysis

This compound is a small molecule incorporating two key heterocyclic moieties: a 2-methylimidazole ring and a piperidine ring. The imidazole ring is a common feature in many biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals. The 2-methyl substitution on the imidazole ring can influence its electronic properties and steric interactions with biological targets. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.

The linkage of the 2-methylimidazole ring to the 3-position of the piperidine ring creates a unique three-dimensional structure that can be explored for its interaction with various biological targets. The nitrogen atom in the piperidine ring provides a basic center, influencing the compound's pKa and its ability to form salts.

Physicochemical Properties (Postulated)

| Property | Predicted Value | Rationale and Supporting Data |

| Molecular Formula | C₉H₁₅N₃ | Based on the chemical structure. |

| Molecular Weight | 165.24 g/mol | Calculated from the molecular formula. |

| pKa | ~8.5 - 9.5 | The piperidine nitrogen is the most basic site. The pKa of piperidine is ~11.2, but substitution on the ring can lower this value. The imidazole ring is less basic (pKa of 2-methylimidazole is ~7.85). |

| logP | ~1.0 - 2.0 | The logP of 2-methylimidazole is 0.24. The piperidine ring will increase lipophilicity. The exact value will depend on the conformational effects of the linkage. |

| Solubility | Soluble in water (as a salt) and polar organic solvents. | The presence of two basic nitrogen atoms suggests that the compound will be readily soluble in acidic aqueous solutions. 2-methylimidazole is soluble in water. |

Proposed Synthetic Strategy and Experimental Protocol

The most direct and logical approach for the synthesis of this compound is the N-alkylation of 2-methylimidazole with a suitable 3-substituted piperidine derivative. A plausible route involves the reaction of 2-methylimidazole with a protected 3-halopiperidine, followed by deprotection.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt of 2-methylimidazole.

-

Cool the mixture back to 0 °C and add a solution of N-Boc-3-bromopiperidine (1.05 equivalents) in anhydrous DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified 1-Boc-3-(2-methyl-1H-imidazol-1-yl)piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Predicted Pharmacological Profile

The pharmacological activity of this compound is not yet reported. However, based on the known activities of its constituent moieties and related compounds, several potential therapeutic applications can be postulated.

Potential Targets and Mechanisms of Action

-

Histamine Receptor Antagonism: The imidazole core is a key feature of histamine and many histamine receptor ligands. The piperidine moiety is also present in some H3 receptor antagonists. Therefore, this compound could potentially modulate histamine receptors, with possible applications in allergic conditions or neurological disorders.

-

Enzyme Inhibition: Piperidine and imidazole derivatives are known to inhibit various enzymes. For instance, some piperidine-containing compounds act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or acetylcholinesterase. The 2-methylimidazole moiety is a precursor to nitroimidazole antibiotics that inhibit bacterial nucleic acid synthesis.

-

Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. The ability of the molecule to cross the blood-brain barrier would be a key determinant for its potential CNS effects.

-

Anticancer Activity: Both piperidine and imidazole moieties are found in various anticancer agents.[1] For example, derivatives of 3-(imidazol-1-ylmethyl)piperidine have been investigated as aromatase inhibitors for the treatment of breast cancer.[2]

Signaling Pathway Diagram (Hypothetical)

Caption: Hypothetical mechanism of action for this compound.

Analytical and Characterization Methods

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the number and types of protons and their connectivity. Characteristic signals for the imidazole and piperidine rings, as well as the methyl group, would be expected.

-

¹³C NMR: Would confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like TFA) would likely be used.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as C-H, C-N, and C=N stretching vibrations.

Safety and Toxicology Considerations (Inferred)

Specific toxicity data for this compound is not available. The safety profile must be inferred from data on related compounds.

-

2-Methylimidazole: This compound is classified as possibly carcinogenic to humans (Group 2B) by the IARC, based on animal studies. It can cause skin and eye irritation.

-

Substituted Piperidines: The toxicity of piperidine derivatives varies widely depending on the nature and position of the substituents.[3] Piperidine itself is a corrosive and toxic substance.

Given these considerations, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound represents a novel chemical entity with potential for diverse pharmacological applications. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic strategy, and a forecast of its potential biological activities. Further experimental validation of the proposed synthesis and in-depth pharmacological screening are necessary to fully elucidate the therapeutic potential of this promising scaffold.

References

-

Di Matteo, M., Ammazzalorso, A., Andreoli, F., Caffa, I., De Filippis, B., Fantacuzzi, M., ... & Amoroso, R. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. [Link]

-

PubChem. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopiperidine. Retrieved from [Link]

-

International Agency for Research on Cancer. (2018). 2-Methylimidazole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115. Retrieved from [Link]

- Gomtsyan, A. (2012). Piperidine as a privileged scaffold in drug discovery. Future Medicinal Chemistry, 4(12), 1549-1561.

- Zhang, L., & Li, Y. (2019). Recent advances in the synthesis of N-substituted imidazoles. Organic & Biomolecular Chemistry, 17(1), 15-30.

- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 112.

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 13, 861589. [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022). Pharmacologyonline, 1, 10-18. [Link]

Sources

- 1. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 3-(2-methyl-1H-imidazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the structural elucidation of 3-(2-methyl-1H-imidazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead offering a narrative grounded in the principles of scientific integrity and logical experimental design. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, detailing not only the "how" but, more critically, the "why" behind each experimental choice. This guide is designed to be a self-validating system of protocols, empowering researchers to approach structural elucidation with confidence and precision.

Introduction: The Imperative of Structural Verification

The biological activity of a small molecule is intrinsically linked to its three-dimensional architecture. For a novel compound like this compound, which incorporates both a chiral piperidine scaffold and a substituted imidazole ring, precise structural confirmation is paramount. The piperidine moiety is a prevalent feature in many pharmaceuticals, and its conformational preferences can significantly impact receptor binding.[1][2] The imidazole ring, another key pharmacophore, contributes to the molecule's electronic and hydrogen-bonding properties.[3]

This guide will systematically detail the multi-technique approach necessary to unequivocally determine the connectivity, stereochemistry, and solid-state conformation of this compound.

The Strategic Workflow for Structure Elucidation

A logical and efficient workflow is crucial for the successful elucidation of a novel chemical entity. The following diagram illustrates the proposed strategy, which begins with non-destructive techniques to ascertain the molecular framework and culminates in the definitive determination of the three-dimensional structure.

Figure 1: A strategic workflow for the comprehensive structure elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Blueprint

The initial and most fundamental step in characterizing a newly synthesized compound is the determination of its molecular weight. Mass spectrometry provides this crucial piece of information, confirming that the synthetic efforts have yielded a product of the expected elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is utilized.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a molecular ion (M⁺•) and a series of fragment ions.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern, which provides valuable structural clues.

Expected Data and Interpretation

For this compound (C₉H₁₅N₃), the nominal molecular weight is 165 g/mol .

| Feature | Expected m/z | Rationale |

| Molecular Ion (M⁺•) | 165 | The presence of an odd number of nitrogen atoms (three) dictates that the molecular ion will have an odd mass-to-charge ratio. |

| Major Fragment | 82 | Corresponds to the [2-methylimidazole]⁺ fragment, resulting from cleavage of the N-C bond between the piperidine and imidazole rings. |

| Major Fragment | 83 | Represents the [piperidine-3-yl]⁺ fragment. |

| Other Fragments | Various | Further fragmentation of the piperidine and imidazole rings will produce a characteristic fingerprint. |

The observation of a molecular ion at m/z 165 would provide strong evidence for the successful synthesis of the target compound. The fragmentation pattern can offer initial insights into the connectivity of the two ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the bonding framework.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the data.

-

1D NMR Acquisition: Standard ¹H and ¹³C{¹H} spectra are recorded.

-

2D NMR Acquisition: A suite of 2D experiments is performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.

-

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the known chemical shifts of piperidine and 2-methylimidazole derivatives, the following spectral features are anticipated for this compound.[4][5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| Imidazole H-4 | ~6.9 | s | Aromatic proton on the imidazole ring. |

| Imidazole H-5 | ~6.8 | s | Aromatic proton on the imidazole ring. |

| Piperidine H-3 | ~4.0-4.2 | m | Methine proton at the point of substitution, deshielded by the imidazole nitrogen. |

| Piperidine H-2ax, H-6ax | ~2.9-3.1 | m | Axial protons adjacent to the nitrogen. |

| Piperidine H-2eq, H-6eq | ~2.5-2.7 | m | Equatorial protons adjacent to the nitrogen. |

| Imidazole-CH₃ | ~2.3 | s | Methyl group on the imidazole ring. |

| Piperidine H-4, H-5 | ~1.5-2.0 | m | Methylene protons of the piperidine ring. |

| Piperidine NH | Broad | s | Amine proton, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| Imidazole C-2 | ~145 | Quaternary carbon of the imidazole ring bearing the methyl group. |

| Imidazole C-4 | ~127 | Methine carbon of the imidazole ring. |

| Imidazole C-5 | ~120 | Methine carbon of the imidazole ring. |

| Piperidine C-3 | ~55-60 | Methine carbon directly attached to the imidazole nitrogen. |

| Piperidine C-2, C-6 | ~45-50 | Methylene carbons adjacent to the piperidine nitrogen. |

| Piperidine C-4, C-5 | ~25-30 | Methylene carbons of the piperidine ring. |

| Imidazole-CH₃ | ~13 | Methyl carbon. |

The combination of 2D NMR experiments would be used to definitively assign these signals. For instance, an HMBC correlation between the piperidine H-3 proton and the imidazole C-4 and C-5 carbons would unequivocally confirm the point of attachment between the two rings.

Single Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence for the structure of this compound, single crystal X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, and a full sphere of diffraction data is collected, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.

Figure 2: The workflow for determining the three-dimensional structure of a small molecule using single crystal X-ray diffraction.

Expected Structural Features

The crystal structure would provide definitive proof of the connectivity between the C3 of the piperidine ring and the N1 of the 2-methylimidazole ring. It would also reveal the preferred conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the imidazole substituent (axial vs. equatorial). Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the piperidine N-H, which can be crucial for understanding the solid-state properties of the material.

Conclusion: A Triad of Techniques for Unambiguous Elucidation

The structure elucidation of a novel compound such as this compound requires a multi-faceted analytical approach. This guide has outlined a logical and robust workflow that leverages the complementary strengths of Mass Spectrometry, NMR Spectroscopy, and Single Crystal X-ray Crystallography. By systematically applying these techniques and carefully interpreting the resulting data, researchers can achieve an unambiguous and comprehensive understanding of the molecular structure, a critical step in the journey of drug discovery and development. The principles and protocols detailed herein provide a solid foundation for the confident characterization of this and other novel chemical entities.

References

-

Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (n.d.). Journal of Chemical Sciences. [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2016). Molecules. [Link]

-

Electronic Supplementary Information for Continuous-flow synthesis of 2-substituted imidazoles. (n.d.). Royal Society of Chemistry. [Link]

-

EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. (n.d.). ResearchGate. [Link]

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazoles. (2018). Royal Society of Chemistry. [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). Royal Society of Chemistry. [Link]

-

2-Methylimidazole. (n.d.). PubChem. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

-

1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. (2001). Dalton Transactions. [Link]

-

Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-Methylimidazole(693-98-1) 1H NMR [m.chemicalbook.com]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

The Elusive Scaffold: A Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)piperidine and Its Significance in Modern Drug Discovery

Foreword: Navigating the Known and the Unknown

In the landscape of medicinal chemistry, specific molecular scaffolds serve as foundational blueprints for the development of novel therapeutics. The piperidine and imidazole rings are two such privileged structures, frequently incorporated into drug candidates for their favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide delves into the technical nuances of a specific conjunction of these two moieties: 3-(2-methyl-1H-imidazol-1-yl)piperidine .

A comprehensive search of chemical databases reveals a notable absence of a specific Chemical Abstracts Service (CAS) number for this precise structure. This suggests that while its constituent parts are of immense interest, this particular isomeric arrangement may be a novel or less-explored entity. This guide, therefore, will not only provide a theoretical framework for understanding this compound but will also draw upon established knowledge of closely related and isomeric structures to offer a predictive and insightful analysis for researchers, scientists, and drug development professionals. We will explore its potential synthesis, predicted properties, and likely applications, grounding our discussion in the rich context of imidazolyl-piperidine derivatives that have already made their mark in the scientific literature.

The Imidazolyl-Piperidine Moiety: A Privileged Combination

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its conformational flexibility and ability to engage in hydrogen bonding make it an ideal scaffold for interacting with biological targets.[1][3] Similarly, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile component of many biologically active molecules, capable of acting as a hydrogen bond donor and acceptor, and a ligand for metal ions.

The combination of these two rings into a single molecule creates a scaffold with a unique three-dimensional profile and a rich potential for biological activity. The specific linkage and substitution patterns are critical in defining the molecule's interaction with target proteins. For instance, derivatives of imidazolylmethyl-piperidine have been investigated as potent aromatase inhibitors for the treatment of hormone-dependent breast cancer.[4]

Physicochemical Properties and Structural Considerations

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H15N3 | Based on the chemical structure |

| Molecular Weight | ~165.24 g/mol | Calculated from the molecular formula |

| LogP | Low to moderate | The piperidine ring is lipophilic, while the imidazole ring is more hydrophilic. The overall LogP will be influenced by the final, folded conformation. |

| pKa | Basic | The piperidine nitrogen will be the primary basic center. The imidazole ring is weakly basic. |

| Solubility | Likely soluble in organic solvents and aqueous acid | The basic nitrogen will allow for salt formation, enhancing aqueous solubility. |

| Stereochemistry | Chiral | The piperidine ring is substituted at the 3-position, creating a chiral center. The molecule will exist as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. |

The chirality of this compound is a critical consideration for its potential biological activity. It is well-established that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Synthesis Strategies: A Roadmap to Novelty

The synthesis of this compound would likely involve the formation of the N-C bond between the piperidine nitrogen and the imidazole ring. Several established synthetic routes could be adapted for this purpose.

Nucleophilic Substitution Approach

A common and straightforward method would be the nucleophilic substitution of a suitable leaving group on the piperidine ring by the imidazole nitrogen.

Experimental Protocol:

-

Preparation of 3-halopiperidine: Commercially available N-protected 3-hydroxypiperidine can be converted to a 3-halopiperidine (e.g., 3-bromopiperidine) using a standard halogenating agent like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The N-protecting group (e.g., Boc) is crucial to prevent side reactions.

-

N-Alkylation of 2-methylimidazole: 2-methylimidazole is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to form the corresponding imidazolide anion.

-

Coupling Reaction: The N-protected 3-halopiperidine is added to the solution of the imidazolide anion. The reaction mixture is heated to facilitate the SN2 reaction, forming the desired N-C bond.

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography or crystallization.

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

Buchwald-Hartwig Amination

For more complex or sterically hindered substrates, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination could be employed.

Experimental Protocol:

-

Substrate Preparation: The required starting materials are N-protected 3-halopiperidine and 2-methylimidazole.

-

Catalyst System: A palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos) are used.

-

Reaction Conditions: The substrates, catalyst, ligand, and a base (e.g., Cs2CO3) are combined in an inert solvent (e.g., toluene or dioxane) and heated under an inert atmosphere.

-

Workup and Deprotection: After the reaction is complete, the mixture is worked up to remove the catalyst and other reagents. The protecting group is then removed as described previously.

-

Purification: The final product is purified using standard techniques.

Potential Biological Applications and Therapeutic Targets

The structural motifs present in this compound suggest a range of potential biological activities. The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), while the imidazole ring is found in many enzyme inhibitors.

CNS Disorders

The piperidine scaffold is a well-known privileged structure for CNS-active drugs.[2] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable component in the design of drugs for neurological and psychiatric disorders. The introduction of the imidazole ring could modulate the polarity and hydrogen bonding capacity of the molecule, potentially leading to novel interactions with CNS targets.

Enzyme Inhibition

The nitrogen atoms in the imidazole ring can act as potent ligands for metal ions in the active sites of metalloenzymes. For example, imidazole-containing compounds are known to inhibit enzymes like aromatase and histone deacetylases (HDACs). The specific substitution pattern of this compound could confer selectivity for a particular enzyme target.

Anticancer Activity

Many compounds containing benzimidazole and piperidine moieties have demonstrated significant anticancer activity.[5][6] These compounds can act through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The novel scaffold of this compound could represent a new avenue for the development of anticancer agents.

Caption: Potential therapeutic applications of the this compound scaffold.

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling piperidine and imidazole derivatives should be followed. Piperidine itself is a flammable and corrosive liquid that can cause severe skin and eye burns.[7][8][9] Imidazole derivatives can also be skin and eye irritants.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, vapors, or mists.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Future Directions and Conclusion

The absence of a dedicated CAS number for this compound highlights a potential gap in the exploration of this chemical space. This technical guide has provided a comprehensive theoretical framework for understanding this novel scaffold, from its predicted properties and synthesis to its potential biological applications. The true potential of this molecule will only be realized through its synthesis and biological evaluation.

For researchers in drug discovery, this compound represents an opportunity to explore a new area of chemical diversity with the potential for significant therapeutic impact. The insights provided in this guide, based on the extensive literature on related compounds, offer a solid foundation for initiating such an investigation. The journey from a theoretical molecule to a potential therapeutic is a long and challenging one, but it is through the exploration of such novel scaffolds that the next generation of medicines will be discovered.

References

-

Bioorganic & Medicinal Chemistry Letters, 2016.

-

- AtasChem.

-

- Apollo Scientific.

-

- AchemBlock.

-

- PubChem.

-

- Sigma-Aldrich.

-

- CAMEO Chemicals, NOAA.

-

- Sigma-Aldrich.

-

- BLDpharm.

-

- ChemicalBook.

-

- Chemos GmbH & Co.KG.

-

- Cole-Parmer.

-

- PubChem.

-

- Semantic Scholar.

-

- ResearchGate.

-

- PMC, PubMed Central.

-

- Thieme Connect.

-

- PMC, PubMed Central.

-

- National Institutes of Health.

-

- Shenzhen Nexconn Pharmatechs Ltd.

-

- PubChem.

-

- PubMed.

-

- PubMed.

-

- ResearchGate.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chemos.de [chemos.de]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine

Abstract

This technical guide provides a detailed examination of a robust synthetic pathway for 3-(2-methyl-1H-imidazol-1-yl)piperidine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The imidazole moiety and its derivatives are known to exhibit a wide array of biological activities.[1] This document outlines a strategic, two-step approach commencing with a palladium-catalyzed Buchwald-Hartwig amination, followed by an acidic deprotection. We will delve into the mechanistic rationale behind the chosen methodology, provide detailed, step-by-step experimental protocols, and discuss expected analytical characterization. This guide is intended for chemistry professionals engaged in pharmaceutical research and process development.

Introduction and Strategic Overview

The synthesis of C-N bonds, particularly for the construction of N-heterocyclic frameworks, is a cornerstone of modern pharmaceutical chemistry. The target molecule, this compound, combines the biologically significant 2-methylimidazole core with a saturated piperidine ring. This structure presents a compelling scaffold for library synthesis in drug discovery programs.

The primary challenge in this synthesis is the regioselective formation of the C-N bond between the N-1 position of the 2-methylimidazole ring and the C-3 position of the piperidine ring. Direct alkylation can be problematic and may lead to a mixture of products. Therefore, a more controlled and reliable method is required. Cross-coupling reactions offer the necessary precision.

Two principal methodologies are considered for this key transformation:

-

Ullmann Condensation: A classical copper-catalyzed reaction, which is cost-effective but often requires high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance.[2]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction known for its broad substrate scope, high functional group tolerance, and milder reaction conditions compared to traditional methods.[3][4]

For this guide, we will focus on the Buchwald-Hartwig amination as the preferred method due to its superior control, efficiency, and milder conditions, which are critical for complex molecule synthesis.[5][6][7] The overall synthetic strategy involves protecting the piperidine nitrogen to prevent self-coupling and other side reactions, followed by the core C-N coupling, and concluding with deprotection.

Detailed Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

The cornerstone of this synthesis is the palladium-catalyzed coupling between 2-methylimidazole and a suitable N-protected 3-halopiperidine. We select N-Boc-3-bromopiperidine as the piperidine source due to the stability of the Boc protecting group under the reaction conditions and its straightforward removal. The Buchwald-Hartwig reaction is chosen for its efficiency in coupling N-H bonds of heterocycles with alkyl halides.

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is employed. These bulky ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition. Imidazoles can sometimes inhibit the formation of the active Pd(0) catalyst; therefore, pre-activation of the catalyst by heating the palladium source and ligand together before adding the substrates can drastically improve reaction efficacy.[5][6][7]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the imidazole N-H, allowing it to enter the catalytic cycle.

-

Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are standard choices as they effectively dissolve the reactants and do not interfere with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of argon, add 2-methylimidazole (1.2 mmol), tert-butyl 3-bromopiperidine-1-carboxylate (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate sequentially with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure protected intermediate.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | High activity and stability for C-N bond formation.[5][6] |

| Base | NaOtBu | Strong, non-nucleophilic base for efficient imidazole deprotonation. |

| Solvent | Anhydrous Toluene | Aprotic solvent that solubilizes reagents without interfering. |

| Temperature | 100-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

| Atmosphere | Argon | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Step 2: Deprotection of the N-Boc Group

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring. This is a standard transformation reliably achieved under acidic conditions.

Causality of Experimental Choices:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in 1,4-dioxane are the reagents of choice.[8] They are highly effective at cleaving the acid-labile Boc group. The choice between them may depend on the desired salt form of the final product and the presence of other acid-sensitive functional groups.[9]

-

Conditions: The reaction is typically performed at room temperature and is often complete within a few hours.[10] The progress can be easily monitored by TLC until the starting material is fully consumed.

Experimental Protocol: N-Boc Deprotection

-

Dissolution: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 mmol, 5-10 equivalents) to the solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Purification/Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its TFA salt. Filter the solid and wash with cold diethyl ether. Alternatively, to obtain the free base, neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or DCM).[11] Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Characterization of the Final Product

The structure of this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include:

-

A singlet for the methyl group on the imidazole ring (~2.3-2.5 ppm).

-

Two distinct singlets or doublets for the C4-H and C5-H protons of the imidazole ring (~6.8-7.5 ppm).

-

A series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the piperidine ring protons.

-

A broad singlet for the piperidine N-H proton.

-

-

¹³C NMR: Expected signals would include:

-

A signal for the methyl carbon (~13-15 ppm).

-

Signals for the five distinct carbons of the piperidine ring.

-

Signals for the C2, C4, and C5 carbons of the imidazole ring. The C2 carbon, being adjacent to two nitrogens, would appear furthest downfield (~145 ppm).[12]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion corresponding to the molecular weight of the final product.

Safety and Handling

-

Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Trifluoroacetic acid is highly corrosive and requires careful handling.

-

Procedures: All reactions should be conducted in a well-ventilated fume hood. The use of an inert atmosphere for the coupling reaction is critical not only for reaction success but also to prevent potential ignition of flammable solvents.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. The strategy leverages a modern palladium-catalyzed Buchwald-Hartwig amination for the key C-N bond formation, ensuring high yield and selectivity. The subsequent acid-mediated deprotection is a straightforward and high-yielding transformation. The protocols and rationale provided herein offer a solid foundation for researchers to produce this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem.

- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.

- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

- Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 6(6), 913-916.

- Lu, Z., & Twieg, R. J. (2007). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 72(16), 6205-6207.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706.

- Yilmaz, I., Sapmaz, S., & Kucukoglu, K. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 26(11), 3328.

- Buchwald, S. L., & Mauger, C. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.

- Lapo, G. R., et al. (2020). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 39(18), 3349-3359.

- Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- Di Matteo, M., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194.

- Anonymous. (n.d.). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Pharmacy Research.

- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.

- Asif, M. (2021). Synthesis and therapeutic potential of imidazole containing compounds. International Journal of Research in Pharmaceutical Sciences, 12(1), 1-15.

- Afean, D. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4547-4552.

- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- Flores-Parra, A., & Contreras, R. G. (2000). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ChemInform, 31(12).

- El-Gohary, N. S., & Shaaban, M. R. (2016). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- Nowak, M., et al. (2020).

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

Sources

- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. jgtps.com [jgtps.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterocyclic compound 3-(2-methyl-1H-imidazol-1-yl)piperidine. Given the limited direct literature on this specific molecule, this document synthesizes established principles of chemical nomenclature, synthesis, and pharmacology from closely related analogues to provide a robust and insightful resource. This guide is intended to empower researchers in medicinal chemistry and drug discovery with a foundational understanding of this compound's properties and potential.

Part 1: Nomenclature and Structural Elucidation

IUPAC Nomenclature

The systematic name for the compound is determined by applying the Hantzsch-Widman method for heterocyclic nomenclature. The structure consists of a piperidine ring substituted at the 3-position with a 2-methyl-1H-imidazol-1-yl group.

-

Parent Heterocycle: The saturated six-membered nitrogen-containing ring is piperidine.

-

Substituent: The five-membered aromatic ring with two nitrogen atoms is imidazole. It is substituted with a methyl group at the 2-position.

-

Locants: The piperidine ring is numbered starting from the nitrogen atom as 1. The point of attachment to the imidazole ring is at position 3 of the piperidine ring. The imidazole ring is attached to the piperidine ring via the nitrogen at position 1. The methyl group is at position 2 of the imidazole ring. The "1H" designates the position of the single hydrogen atom on a nitrogen in the imidazole ring.

Therefore, the correct and unambiguous IUPAC name is This compound .

Chemical Structure

Caption: 2D structure of this compound.

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the nucleophilic substitution reaction between a suitable piperidine precursor and a 2-methylimidazole derivative. A potential route is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), is added a base, for instance, potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

-

Addition of Piperidine Precursor: A solution of N-protected 3-bromopiperidine (e.g., N-Boc-3-bromopiperidine) (1.1 eq) in the same solvent is added dropwise to the reaction mixture. The use of an N-protected piperidine is crucial to prevent side reactions at the piperidine nitrogen.

-

Reaction: The mixture is heated to an appropriate temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Deprotection: The N-protecting group (e.g., Boc) is removed under standard conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection) to yield the final product.

Predicted Spectroscopic Data

Based on the known spectral data of 3-substituted piperidines and 1,2-disubstituted imidazoles, the following characteristic spectroscopic features for this compound can be predicted:

| Spectroscopic Technique | Predicted Characteristic Features |

| ¹H NMR | - Signals for the piperidine ring protons, likely in the range of 1.5-3.5 ppm. The proton at C3 will be a multiplet. - A singlet for the methyl group on the imidazole ring around 2.3-2.5 ppm. - Two singlets or doublets for the imidazole ring protons in the aromatic region (7.0-7.5 ppm). - A broad singlet for the N-H proton of the piperidine ring. |

| ¹³C NMR | - Signals for the piperidine ring carbons, typically between 25-60 ppm. - A signal for the methyl carbon around 12-15 ppm. - Signals for the imidazole ring carbons in the range of 115-145 ppm. |

| Mass Spectrometry (MS) | - The protonated molecule [M+H]⁺ would be the base peak in ESI-MS. - Fragmentation would likely involve cleavage of the bond between the piperidine and imidazole rings, as well as characteristic ring-opening fragmentation of the piperidine moiety.[1] |

| Infrared (IR) Spectroscopy | - N-H stretching vibration for the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹). - C-H stretching vibrations for the aliphatic and aromatic protons. - C=N and C=C stretching vibrations from the imidazole ring (around 1500-1650 cm⁻¹). |

Part 3: Potential Applications in Drug Discovery and Development

The combination of the piperidine and imidazole scaffolds in a single molecule is of significant interest to medicinal chemists. Both heterocycles are considered "privileged structures" due to their frequent occurrence in biologically active compounds.[2]

Pharmacological Profile of Related Scaffolds

-

Piperidine Derivatives: The piperidine ring is a common motif in a vast array of pharmaceuticals, exhibiting a wide range of biological activities including, but not limited to, CNS disorders, inflammation, and infectious diseases.[1] Its conformational flexibility allows it to interact with a variety of biological targets.

-

Imidazole Derivatives: Imidazole-containing compounds are known to possess diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[2] The imidazole ring can act as a hydrogen bond donor and acceptor, and its basic nitrogen can participate in important interactions with biological macromolecules.

Hypothesized Therapeutic Potential

Given the pharmacological profiles of its constituent rings, this compound could be a valuable lead compound for the development of novel therapeutics. Potential areas of investigation include:

-

Anti-inflammatory Agents: Numerous piperidine and imidazole derivatives have demonstrated anti-inflammatory properties.[3]

-

Receptor Ligands: The imidazolyl-piperidine scaffold could serve as a template for designing ligands for various G-protein coupled receptors (GPCRs) or ion channels. For instance, replacement of the imidazole with a piperidine moiety has been explored in the development of histamine H3-receptor antagonists.[4]

-

Enzyme Inhibitors: The imidazole nitrogen could potentially coordinate with metal ions in the active sites of metalloenzymes.

Caption: Hypothesized therapeutic potential of the core scaffold.

Part 4: Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, its structural components suggest significant potential for applications in drug discovery and development. This guide provides a foundational framework for researchers interested in this molecule, from its systematic naming to a plausible synthetic strategy and hypothesized biological activities.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening against a panel of relevant targets would be a critical next step in elucidating its pharmacological profile and unlocking its therapeutic potential. The insights provided herein are intended to catalyze such investigations and contribute to the advancement of medicinal chemistry.

References

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

A Facile Synthesis of N-Aryl Substituted Piperidones. Sciencemadness.org. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

-

Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. RSC Publishing. [Link]

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. [Link]

-

Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Springer. [Link]

-

Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. ACS Publications. [Link]

-

Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]

-

One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. mdpi.com. [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. ResearchGate. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. ResearchGate. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

-

Infrared spectra of four additives (a) piperazine, (b) imidazole, (c)... ResearchGate. [Link]

-

Synthesis of 1-isopropyl-2-methylimidazole. PrepChem.com. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

- Synthesis of 1-isobutyl-2-methyl imidazole.

-

An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. ijppr.humanjournals.com. [Link]

-

Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. PubMed. [Link]

-

Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ijpsonline.com. [Link]

-

Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. NIH. [Link]

-

A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. ResearchGate. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

Synthesis of new 2-methylimidazole derivatives. ResearchGate. [Link]

-

Piperidine. National Institute of Standards and Technology. [Link]

-

Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. NIH. [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

-

Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. ResearchGate. [Link]

-

Synthesis of 2-methylimidazole. Chemistry Stack Exchange. [Link]

-

Moessbauer spectra of some porphyrin complexes with pyridine, piperidine, and imidazole. ACS Publications. [Link]

-

FTIR spectra of synthesized surfactants: a) imidazole-based-and b)... ResearchGate. [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds. NIH. [Link]

-

Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). wsn.com. [Link]

-

3-(1-methyl-1h-imidazol-5-yl)piperidine. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of methyl-imidazolyl-piperidine derivatives

An In-Depth Technical Guide to the Biological Activity of Methyl-Imidazolyl-Piperidine Derivatives

Authored by Gemini, Senior Application Scientist

Foreword: The Architectural Significance of the Methyl-Imidazolyl-Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a diverse array of biological targets. The methyl-imidazolyl-piperidine core is a quintessential example of such a scaffold.[1] Its inherent structural features—a basic piperidine ring providing a key interaction point and a versatile imidazole moiety capable of hydrogen bonding and metal coordination—make it a fertile ground for the development of novel therapeutics.[2] This guide synthesizes current knowledge on the multifaceted biological activities of these derivatives, offering field-proven insights into their mechanisms, evaluation, and therapeutic potential for researchers and drug development professionals.

Core Synthesis Strategies: From Blueprint to Biologically Active Molecule

The biological evaluation of any compound series begins with its synthesis. The construction of methyl-imidazolyl-piperidine derivatives typically follows convergent strategies where the imidazole and piperidine rings are synthesized or modified separately before a final coupling step.[2] Understanding these pathways is critical for planning library synthesis and structure-activity relationship (SAR) studies.

A common synthetic workflow involves the initial preparation of the distinct heterocyclic cores followed by their conjugation. Key methods include the classical Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, or the van Leusen imidazole synthesis, which offers a versatile route using tosylmethylisocyanide (TosMIC).[2][3] The piperidine moiety is often functionalized to allow for coupling, typically through N-alkylation or palladium-catalyzed methods like the Buchwald-Hartwig amination.[2]

Histamine H₃ Receptor Antagonism: Modulating Neurotransmission

One of the most extensively studied activities of this scaffold is its potent antagonism of the histamine H₃ receptor (H₃R).[4][5] The H₃R is a presynaptic autoreceptor in the central nervous system that inhibits the release of various neurotransmitters, including histamine, acetylcholine, and norepinephrine. Antagonizing this receptor enhances neurotransmitter release, a mechanism with therapeutic potential for cognitive disorders, sleep-wake disorders, and ADHD.

The 4-[(1H-imidazol-4-yl)methyl]piperidine structure is a classic pharmacophore for H₃R antagonists.[4] The imidazole ring's nitrogen atoms are crucial for interacting with key residues in the receptor's binding pocket, while the basic nitrogen of the piperidine ring forms a critical salt bridge. SAR studies have shown that potency is highly sensitive to the nature of the substituent attached to the piperidine nitrogen.[6]

Mechanism of Action: H₃ Receptor Signaling Blockade

H₃ receptors are G protein-coupled receptors (GPCRs) that signal through the Gαi/o subunit. Ligand binding inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channel activity. Methyl-imidazolyl-piperidine antagonists competitively bind to the receptor, preventing histamine from activating this cascade, thereby disinhibiting neurotransmitter release.

Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

Several methyl-imidazolyl-piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[7] Enhancing cholinergic neurotransmission by inhibiting AChE is a cornerstone of symptomatic treatment for Alzheimer's disease.[7]

The piperidine nitrogen in these compounds is believed to play a crucial role by interacting with the anionic site of the AChE enzyme.[7][8] Structure-activity relationship studies have demonstrated that modifications to the substituents on both the piperidine and imidazole rings can dramatically enhance inhibitory potency and selectivity over the related enzyme, butyrylcholinesterase (BuChE).[8] For instance, the introduction of a bulky benzoyl moiety can lead to a substantial increase in activity.[8]

Quantitative Inhibitory Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.

| Compound Class | Target Enzyme | IC₅₀ Range | Reference |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | AChE | 0.56 nM - >10 µM | [Yamazaki et al., 1995[8]] |

| Benzimidazole-piperidine hybrids | AChE | 19.44 µM - 36.05 µM | [Saleem et al., 2022[9]] |

| Benzimidazole-piperidine hybrids | BuChE | 21.57 µM - 39.55 µM | [Saleem et al., 2022[9]] |

| Piperazine Derivatives (for comparison) | AChE | 4.59 µM - 6.48 µM | [Kocaturk et al., 2022[10]] |

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol provides a reliable method for determining the AChE inhibitory activity of test compounds. The underlying principle is the measurement of the production of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion whose absorbance can be measured spectrophotometrically.

Causality Behind Experimental Choices:

-

Buffer: Phosphate buffer (pH 8.0) is used to maintain optimal enzyme activity.

-

Substrate: Acetylthiocholine iodide (ATCI) is used as a proxy for acetylcholine because its hydrolysis product can be easily detected.

-

Reagent: DTNB is the chromogenic reagent that allows for colorimetric quantification of the reaction.

-

Pre-incubation: Pre-incubating the enzyme with the inhibitor allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve AChE (from electric eel) in the buffer to a concentration of 0.1 U/mL.

-

Prepare a 10 mM solution of DTNB in the buffer.

-

Prepare a 10 mM solution of ATCI in the buffer.

-

Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions and then dilute to various concentrations with the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

20 µL of the test compound solution (or buffer for control, DMSO for vehicle control).

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

-

Mix gently and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme.

-

Add 10 µL of the AChE solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Anticancer and Anti-Inflammatory Activities

Recent research has expanded the biological profile of imidazolyl-piperidine derivatives to include anticancer and anti-inflammatory effects.

Anticancer Mechanisms

The anticancer activity of these derivatives is often linked to the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.[11][12]

-

Enzyme Inhibition: Certain derivatives have been designed as inhibitors of glutaminyl cyclase isoenzyme (isoQC), an enzyme upregulated in some cancers that contributes to immune evasion by modifying the CD47 "don't eat me" signal.[13]

-

Kinase Inhibition: The imidazole-piperazine (a closely related scaffold) has shown potent activity as cyclin-dependent kinase (CDK) inhibitors, which are critical regulators of the cell cycle.[14]

-

Antiproliferative Effects: Screening against various cancer cell lines has revealed that some derivatives can inhibit cell proliferation with IC₅₀ values in the low micromolar range.[11]

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory properties.[15] These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[15] The mechanism often involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[15]

Protocol: In Vivo Anti-inflammatory Assay (Xylene-Induced Mouse Ear Edema)

This model is a standard and acute test for evaluating the efficacy of topical or systemic anti-inflammatory agents.

Causality Behind Experimental Choices:

-

Irritant: Xylene is a potent topical irritant that induces a rapid and measurable inflammatory response (edema).

-

Animal Model: Mice are a standard model for this assay due to their small size, ease of handling, and well-characterized inflammatory responses.[16]

-

Endpoint: The weight difference between the treated and untreated ears provides a simple, quantitative measure of edema and, therefore, inflammation.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male ICR mice (20-25 g) for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide mice into groups (n=6-8 per group):

-

Control group (vehicle).

-

Positive control group (e.g., Ibuprofen, 100 mg/kg, p.o.).

-

Test compound groups (various doses, p.o. or i.p.).

-

-

Drug Administration: Administer the test compounds and controls orally or intraperitoneally 60 minutes before inducing inflammation.

-

Induction of Edema: Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the untreated control.

-

Sample Collection: One hour after xylene application, sacrifice the mice by cervical dislocation.

-

Measurement: Use a cork borer (e.g., 8 mm diameter) to punch out circular sections from both the right (treated) and left (untreated) ears.

-

Data Analysis:

-

Weigh the ear punches immediately.

-

Calculate the edema weight by subtracting the weight of the left ear punch from the right ear punch.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Edema_control - Edema_test) / Edema_control] * 100.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Concluding Remarks and Future Perspectives

The methyl-imidazolyl-piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activity, from modulating neurotransmission via H₃ and AChE antagonism to exerting potent anticancer and anti-inflammatory effects. The versatility of its synthesis allows for fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[17]

Future research should focus on leveraging dual-target activities, such as compounds that are both H₃R antagonists and AChE inhibitors, which could offer synergistic benefits for neurodegenerative diseases. Furthermore, exploring novel targets and expanding the application of these derivatives into other therapeutic areas remains a promising avenue for drug development professionals. The integration of computational modeling with robust in vitro and in vivo testing will be crucial for accelerating the journey of these promising compounds from the laboratory to the clinic.

References

- Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.PubMed.

- 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253).EvitaChem.

- Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)

- Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists.PubMed.

- A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine.Journal of Medicinal Chemistry.

- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl).World Scientific News.

- The structure‐activity relationship of antihistaminic activity piperazine derivatives.